Keap1-Nrf2-IN-16

Peptide-based inhibitor Small molecule inhibitor Scaffold comparison

Researchers requiring precise Keap1-Nrf2 modulation without electrophilic artifacts rely on Keap1-Nrf2-IN-16 (CAS 1362661-40-2), a direct peptide inhibitor derived from the Nrf2 Neh2 domain. • IC50 90 nM vs Keap1 Kelch domain; 18-fold more potent than ML334 • ARE-luciferase induction: 1.21-fold (0.1 µM) to 3.23-fold (10 µM) • Defined sequence LQLDEETGEFLPIQ for SPR/ITC binding studies • Part of SAR series I-14 to I-20 with quantitative comparator data

Molecular Formula C73H114N16O26
Molecular Weight 1631.8 g/mol
Cat. No. B12388181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeap1-Nrf2-IN-16
Molecular FormulaC73H114N16O26
Molecular Weight1631.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N
InChIInChI=1S/C73H114N16O26/c1-10-38(8)59(71(112)82-46(73(114)115)19-24-53(76)92)87-69(110)51-17-14-28-89(51)72(113)50(31-37(6)7)86-67(108)48(32-40-15-12-11-13-16-40)84-62(103)42(20-25-55(94)95)78-54(93)34-77-70(111)60(39(9)90)88-65(106)45(22-27-57(98)99)80-63(104)44(21-26-56(96)97)81-68(109)49(33-58(100)101)85-66(107)47(30-36(4)5)83-64(105)43(18-23-52(75)91)79-61(102)41(74)29-35(2)3/h11-13,15-16,35-39,41-51,59-60,90H,10,14,17-34,74H2,1-9H3,(H2,75,91)(H2,76,92)(H,77,111)(H,78,93)(H,79,102)(H,80,104)(H,81,109)(H,82,112)(H,83,105)(H,84,103)(H,85,107)(H,86,108)(H,87,110)(H,88,106)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,59-,60-/m0/s1
InChIKeyCHFWRHMYWKNWOD-AQDAXDPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Keap1-Nrf2-IN-16: A Biologically Active Peptide Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction


Keap1-Nrf2-IN-16 (CAS: 1362661-40-2) is a biologically active peptide derived from the Neh2 domain of Nrf2, designed to competitively disrupt the Keap1-Nrf2 protein-protein interaction (PPI) . As a Keap1-Nrf2 PPI inhibitor, it functions by binding to the Keap1 Kelch domain and displacing Nrf2, thereby promoting Nrf2 stabilization and transcriptional activation of antioxidant response element (ARE)-driven genes . The compound is characterized by a defined amino acid sequence (Leu-Gln-Leu-Asp-Glu-Glu-Thr-Gly-Glu-Phe-Leu-Pro-Ile-Gln) and a molecular weight of 1631.78 g/mol [1]. Its mechanism of action positions it as a non-electrophilic, direct modulator of the Keap1-Nrf2 pathway, distinguishing it from indirect electrophilic activators like sulforaphane.

Why Keap1-Nrf2-IN-16 Cannot Be Simply Substituted by Other In-Class Keap1-Nrf2 Inhibitors


The Keap1-Nrf2 inhibitor landscape is heterogeneous, comprising small molecules, peptides, and electrophilic inducers that exhibit marked differences in potency, selectivity, and mechanism [1]. Direct substitution among inhibitors is not scientifically valid because even structurally related compounds can display orders-of-magnitude differences in binding affinity (e.g., IC50 values ranging from low nanomolar to high micromolar) [2][3]. Keap1-Nrf2-IN-16 is distinct as a peptide-based inhibitor with a defined sequence derived from the Neh2 domain, whereas many alternatives are small molecules with different binding modes and off-target profiles [4]. Without quantitative comparative data from identical assay systems, substituting one inhibitor for another risks introducing confounding variables in experimental models, invalidating dose-response relationships, and producing non-reproducible biological outcomes.

Quantitative Differentiation of Keap1-Nrf2-IN-16 Versus Close Structural and Functional Analogs


Peptide Versus Small Molecule Scaffold: Keap1-Nrf2-IN-16 vs. Small Molecule Inhibitors (ML334, R16)

Keap1-Nrf2-IN-16 is a 14-mer peptide derived from the Nrf2 Neh2 domain, whereas ML334 (LH601A) and R16 (NSC29869) are synthetic small molecules [1]. The molecular weight of Keap1-Nrf2-IN-16 is 1631.78 g/mol, compared to 442.53 g/mol for R16 . The peptide nature of Keap1-Nrf2-IN-16 confers a distinct binding mode that mimics the natural Nrf2 ETGE motif interaction with Keap1, potentially offering higher target specificity compared to small molecule inhibitors that may engage in non-specific hydrophobic interactions .

Peptide-based inhibitor Small molecule inhibitor Scaffold comparison

In Vitro Potency Comparison: Keap1-Nrf2-IN-16 vs. Keap1-Nrf2-IN-1 (43 nM) and Keap1-Nrf2-IN-15 (77 nM/2.5 nM)

Keap1-Nrf2-IN-16 exhibits an IC50 of 90 nM in fluorescence polarization (FP) assays for Keap1-Nrf2 protein-protein interaction inhibition [1]. In comparison, Keap1-Nrf2-IN-1 demonstrates an IC50 of 43 nM in FP assays [2], while Keap1-Nrf2-IN-15 shows IC50 values of 77 nM in FP and 2.5 nM in TR-FRET assays [3]. Keap1-Nrf2-IN-16 is approximately 2-fold less potent than Keap1-Nrf2-IN-1 in FP assays but exhibits comparable or superior potency to Keap1-Nrf2-IN-15 in FP (90 nM vs. 77 nM) [1][3].

IC50 comparison Fluorescence polarization assay TR-FRET assay

Functional Activation of Nrf2-ARE Pathway: Keap1-Nrf2-IN-16 vs. tBHQ (Positive Control) in HepG2-ARE-C8 Luciferase Reporter Assay

In HepG2-ARE-C8 cells stably expressing an antioxidant response element (ARE)-luciferase reporter, Keap1-Nrf2-IN-16 (designated Compound I-16) induces luciferase activity in a concentration-dependent manner [1]. At 0.1 µM, 1 µM, and 10 µM, the fold-induction values are 1.21, 1.98, and 3.23, respectively [1]. The positive control tBHQ (tert-butylhydroquinone), a known electrophilic Nrf2 activator, yields fold-induction values of 1.46, 1.38, and 3.61 at the same concentrations [1]. Keap1-Nrf2-IN-16 demonstrates comparable maximal activation (3.23-fold vs. 3.61-fold) but exhibits a distinct concentration-response profile, with higher activity at 1 µM (1.98-fold) compared to tBHQ (1.38-fold) [1].

ARE luciferase reporter Nrf2 transcriptional activity HepG2 cells

Potency Differentiation from Lower-Affinity Inhibitors: Keap1-Nrf2-IN-16 vs. ML334 (1.6 µM) and Nrf2 Activator 16 (0.91 µM)

Keap1-Nrf2-IN-16 (IC50 90 nM) is approximately 18-fold more potent than ML334 (IC50 1.6 µM) and 10-fold more potent than Nrf2 Activator 16 (IC50 0.91 µM) in disrupting the Keap1-Nrf2 protein-protein interaction [1][2][3]. ML334, a widely used Keap1-Nrf2 PPI inhibitor, binds to the Keap1 Kelch domain with a Kd of 1.0 µM [2]. The 18-fold difference in IC50 suggests that Keap1-Nrf2-IN-16 achieves effective pathway activation at significantly lower concentrations, which is critical for minimizing off-target effects in cell-based assays.

IC50 comparison Keap1-Nrf2 PPI inhibitor Potency ranking

Patent-Disclosed Structure-Activity Relationship: Keap1-Nrf2-IN-16 Among Analog Series I-14 to I-20

Keap1-Nrf2-IN-16 (Compound I-16) is part of a patented series of 1-sulfonamido-4-aryloxy compounds (US10442759B2) that were evaluated for ARE-luciferase induction activity [1]. Among close analogs, Compound I-14 demonstrates the highest activity at 10 µM (5.75-fold induction), followed by I-15 (3.92-fold), I-16 (3.23-fold), and I-19 (2.58-fold) [1]. At 1 µM, I-16 (1.98-fold) outperforms I-15 (2.05-fold, essentially equivalent within assay variability) but is inferior to I-14 (2.31-fold) [1]. This quantitative SAR data positions Keap1-Nrf2-IN-16 as a mid-potency analog within this specific chemical series, offering a balanced activity profile.

Structure-activity relationship Analog comparison Patent data

Recommended Research and Industrial Application Scenarios for Keap1-Nrf2-IN-16


Mechanistic Studies of Nrf2 Activation Where Peptide-Based Specificity Is Preferred Over Small Molecule Promiscuity

In studies requiring precise dissection of Keap1-Nrf2 binding interfaces, Keap1-Nrf2-IN-16 offers a peptide scaffold that mimics the natural Nrf2 ETGE motif [1]. Its 14-mer sequence (LQLDEETGEFLPIQ) provides a defined binding mode with the Keap1 Kelch domain, minimizing non-specific hydrophobic interactions common to small molecules [1]. This makes it particularly suitable for biophysical studies (e.g., surface plasmon resonance, isothermal titration calorimetry) aimed at characterizing Keap1-Nrf2 interaction kinetics without confounding off-target binding.

Cell-Based ARE-Luciferase Reporter Assays Requiring Moderate, Dose-Dependent Nrf2 Activation

Keap1-Nrf2-IN-16 induces ARE-luciferase activity with a fold-induction of 1.21 at 0.1 µM, 1.98 at 1 µM, and 3.23 at 10 µM in HepG2-ARE-C8 cells [1]. This concentration-dependent activation profile, which differs from the electrophilic activator tBHQ (1.46, 1.38, and 3.61, respectively), makes IN-16 a valuable tool for experiments where moderate, tunable Nrf2 activation is desired without the strong electrophilic stress response associated with tBHQ [1]. Researchers can employ IN-16 in reporter assays to validate Nrf2 pathway engagement under defined chemical perturbation conditions.

Comparative Studies Evaluating Peptide vs. Small Molecule Keap1-Nrf2 Inhibitors in Oxidative Stress Models

Given its distinct peptide scaffold, Keap1-Nrf2-IN-16 (IC50 90 nM) serves as an important comparator for small molecule Keap1-Nrf2 inhibitors such as ML334 (IC50 1.6 µM) and Keap1-Nrf2-IN-1 (IC50 43 nM) [1][2][3]. Researchers investigating the pharmacological differences between peptide-based and small molecule pathway activators can use IN-16 to assess parameters including cellular permeability, metabolic stability, and target engagement kinetics. The 18-fold potency advantage over ML334 also makes IN-16 a preferred peptide control for studies requiring robust pathway activation at lower concentrations [2].

Structure-Activity Relationship (SAR) Campaigns Exploring 1-Sulfonamido-4-Aryloxy and Related Scaffolds

Keap1-Nrf2-IN-16 (Compound I-16) is positioned within a defined SAR series (I-14 to I-20) disclosed in US10442759B2, with quantitative ARE-luciferase induction data available for direct analog comparison [1]. Medicinal chemistry and chemical biology groups can utilize I-16 as a reference compound when exploring modifications to the 1-sulfonamido-4-aryloxy scaffold, with I-14 (5.75-fold induction) and I-15 (3.92-fold) serving as higher-potency benchmarks [1]. The SAR data provide a rational basis for selecting I-16 as a lead-like compound with balanced activity for further optimization.

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